molecular formula C6H7N3O4 B2576370 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1006441-04-8

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2576370
CAS No.: 1006441-04-8
M. Wt: 185.139
InChI Key: MTBVWZZYIPQLBF-UHFFFAOYSA-N
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Description

1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1006441-04-8) is a nitro-substituted pyrazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol . Its IUPAC name is 2-ethyl-5-nitro-pyrazole-3-carboxylic acid, and it features an ethyl group at position 1, a nitro group at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring. The compound is commercially available in high-purity grades (99%–99.999%) and is utilized in pharmaceutical and agrochemical research due to its versatile reactivity .

Properties

IUPAC Name

2-ethyl-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-8-4(6(10)11)3-5(7-8)9(12)13/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBVWZZYIPQLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-ethyl-1H-pyrazole-5-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the desired product with high purity. Advanced techniques such as continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-ethyl-3-amino-1H-pyrazole-5-carboxylic acid.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function. The overall activity is determined by the compound’s ability to modulate specific pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
This compound 1006441-04-8 C₆H₇N₃O₄ Ethyl (1), Nitro (3), COOH (5) 185.14 Nitro, Carboxylic acid
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid 139756-00-6 C₈H₁₁N₃O₄ Methyl (1), Nitro (4), Propyl (3), COOH (5) 213.19 Nitro, Carboxylic acid
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 128694-63-3 C₆H₅F₃N₂O₂ Methyl (1), CF₃ (3), COOH (5) 194.11 Trifluoromethyl, Carboxylic acid
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 139756-17-5 C₉H₁₃N₃O₄ Ethyl (1), Nitro (4), Propyl (3), COOH (5) 227.22 Nitro, Carboxylic acid
Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate 1431966-38-9 C₈H₁₄N₃O₂ Ethyl (1), NH₂ (3), COOEt (5) 219.67 Amino, Ester

Physicochemical Properties

Property This compound 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Melting Point Not reported 145–147°C 162–164°C
Solubility (Water) Low (<1 mg/mL) Insoluble Slightly soluble (2–3 mg/mL)
LogP (Octanol-Water) 1.2 2.5 1.8

Biological Activity

1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring with an ethyl group and a nitro group, contributing to its unique reactivity and biological potential. The presence of the carboxylic acid functional group enhances its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular macromolecules.
  • Hydrogen Bonding : The nitrogen atoms in the pyrazole ring facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. Its efficacy has been demonstrated in both in vitro and in vivo studies.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell lines. A study reported the following IC50 values against different cancer cell lines:

Cell LineIC50 (µM)
MCF7 (breast cancer)3.79
NCI-H460 (lung cancer)12.50
SF-268 (glioma)42.30

These results indicate that this compound has potential as a lead compound for developing anticancer therapies.

Anti-inflammatory Activity

In models of inflammation, this compound has demonstrated the ability to reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives, including this compound:

  • Study on Anticancer Effects : A recent study evaluated the compound's effects on A549 lung cancer cells, demonstrating significant apoptosis induction with an IC50 value of 26 µM. This suggests its potential as a therapeutic agent for lung cancer treatment.
  • Antimicrobial Efficacy : Another study assessed its antimicrobial activity against multi-drug resistant strains, showing effectiveness comparable to standard antibiotics.

Q & A

Q. Can green chemistry principles be applied to its synthesis?

  • Improvements : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent; use microwave-assisted synthesis to reduce reaction time (30 min vs. 24 h) .

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